Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester
Description
Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester is a protected derivative of pyridinyl acetic acid. Its structure features a tert-butyl ester group and a Boc (tert-butoxycarbonyl) protecting group on the amino functionality. This compound is widely used in organic synthesis, particularly in peptide coupling and as an intermediate in pharmaceutical research. The Boc group provides stability under basic conditions, while the tert-butyl ester enhances solubility in non-polar solvents and facilitates selective deprotection .
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
ditert-butyl 2-amino-2-pyridin-4-ylpropanedioate |
InChI |
InChI=1S/C16H24N2O4/c1-14(2,3)21-12(19)16(17,11-7-9-18-10-8-11)13(20)22-15(4,5)6/h7-10H,17H2,1-6H3 |
InChI Key |
BCJCCCHHEIHNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=NC=C1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester typically involves the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Boc Group Removal
-
Base-Induced Migration :
Lithiation (e.g., n-BuLi) can trigger Boc migration to adjacent positions, forming intermediates for further functionalization .
Ester Hydrolysis
Nucleophilic Substitution
The Boc-protected amine participates in reactions with electrophiles:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, pyridine | Sulfonamide derivative | 91% | |
| Acylation | Acetyl chloride, Et₃N | Acetamide | 89% |
Reductive Amination
-
The deprotected amine reacts with aldehydes/ketones in the presence of NaBH₄ or NaBH(OAc)₃ to form secondary amines .
Stability and Side Reactions
-
Thermal Stability :
Boc groups decompose above 110°C, releasing isobutene and CO₂ . -
Migration Under Lithiation :
Lithiation at the pyridinyl position can cause Boc migration, forming undesired regioisomers unless controlled .
Table 1: Comparative Deprotection Methods
| Method | Conditions | Selectivity (Boc vs. Ester) | Reference |
|---|---|---|---|
| TFA/DCM | 25°C, 2h | Boc removed | |
| H₃PO₄ (aq.) | 80°C, 6h | Boc removed | |
| NaOH/EtOH | Reflux, 4h | Ester hydrolyzed |
Table 2: Reaction Yields for Derivatives
| Derivative Synthesized | Key Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| Sulfonamide | MsCl, pyridine | 91% | >95% | |
| Acetamide | AcCl, Et₃N | 89% | 90% | |
| Hydrolyzed Carboxylic Acid | NaOH, EtOH | 85% | 98% |
Scientific Research Applications
Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amino group. This free amino group can then participate in various chemical reactions, such as nucleophilic substitution or condensation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Heterocyclic Core : The pyridinyl group in the target compound offers distinct electronic properties compared to pyrrolidine () or pyrimidine (), influencing reactivity in nucleophilic substitutions.
- Protecting Groups : The Boc group in the target compound provides orthogonal protection compared to carbamic acid derivatives (), which may require harsher deprotection conditions.
- Solubility : Tert-butyl esters generally enhance lipophilicity, but the pyridinyl group in the target compound may improve aqueous solubility relative to purely aliphatic analogs.
Reactivity and Stability
- Deprotection : The tert-butyl ester in the target compound is acid-labile (e.g., cleaved by trifluoroacetic acid), similar to other tert-butyl esters . However, the Boc group is stable under basic conditions, unlike carbamate derivatives in , which may degrade under strong bases.
- Thermal Stability : Tert-butyl esters typically exhibit lower thermal stability compared to methyl or ethyl esters due to steric bulk, a trend consistent across all compounds analyzed.
Research Findings and Practical Considerations
Limitations in Current Data
- While the provided evidence lacks direct toxicity data for this compound, its structural similarity to other tert-butyl esters suggests comparable risks (e.g., respiratory irritation) .
- Ecological and long-term toxicity profiles for these compounds remain understudied.
Biological Activity
Boc-amino-pyridin-4-yl-acetic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Overview of the Compound
This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The pyridine ring in the structure contributes to its pharmacological properties, making it a subject of interest in various biological studies.
Antimicrobial Properties
Research has indicated that compounds with pyridine rings often exhibit antimicrobial activity. A study highlighted that derivatives of pyridine have been effective against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism typically involves interference with bacterial cell wall synthesis or protein function, essential for bacterial survival and proliferation .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it may inhibit certain kinases involved in cancer pathways. For instance, studies on related compounds have shown that modifications at specific positions on the pyridine ring can enhance inhibitory activity against kinases like DYRK1A, which is implicated in various cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has demonstrated that variations in the substituents on the pyridine ring can significantly influence the compound's potency and selectivity towards specific biological targets .
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Kinase Inhibition | TBD | Potential for cancer treatment |
| Pyridine Derivative A | Antimicrobial | 15 | Effective against MRSA |
| Pyridine Derivative B | Enzyme Inhibition | 20 | Targets DYRK1A |
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Proliferation
Another study focused on the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests that the compound may be effective in targeting cancer cell growth and warrants further investigation into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
